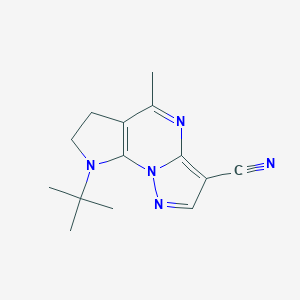
Ethyl 2,6-dimethylnicotinate
Descripción general
Descripción
Ethyl 2,6-dimethylnicotinate is a chemical compound that is related to the family of nicotinate esters. While the provided papers do not directly discuss Ethyl 2,6-dimethylnicotinate, they do provide insights into similar compounds and their synthesis, characterization, and applications, which can be informative for understanding the properties and potential synthesis of Ethyl 2,6-dimethylnicotinate.
Synthesis Analysis
The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed procedures that are confirmed by various analytical techniques including XRD, GC-MS analysis, elemental analysis, and NMR spectroscopy . These methods could potentially be adapted for the synthesis of Ethyl 2,6-dimethylnicotinate, ensuring the purity and structure of the compound are accurately determined.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the geometry around metal centers in complexes . This technique could be used to determine the molecular structure of Ethyl 2,6-dimethylnicotinate, ensuring a clear understanding of its three-dimensional conformation.
Chemical Reactions Analysis
The papers discuss the use of synthesized compounds in catalysis, such as ethylene polymerization . The chemical reactivity of Ethyl 2,6-dimethylnicotinate could be explored in similar catalytic processes, potentially leading to the production of polymers with specific properties. The stability and reactivity of the compound in various conditions could be assessed to understand its suitability for such applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques like FT-IR, elemental analysis, and NMR measurements . These methods provide information on solubility, molecular geometry, and electronic structure, which are critical for understanding how Ethyl 2,6-dimethylnicotinate might behave under different environmental conditions and in various chemical reactions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
Ethyl 2-methyl-2,3-butadienoate is utilized as a 1,4-dipole synthon in the [4 + 2] annulation process with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. The use of ethyl 2-(substituted-methyl)-2,3-butadienoates expands the scope of this reaction (Zhu, Lan, & Kwon, 2003).
Pharmacological Effects
The pharmacological properties of certain ethyl 2,6-dimethylnicotinate derivatives, specifically their anxiolytic effects, have been investigated. Compounds from this class, specifically 4-amino-2,6-dimethylnicotinic acid esters and amides, have shown promise in preclinical testing (Glozman et al., 2001).
Industrial Application
In the industrial realm, 2,6-dimethylnaphthalene, which has structural similarities, is a critical starting material for high-performance engineering plastics and liquid crystallization polymers. Extractive crystallization processes have been developed to separate 2,6-dimethylnaphthalene from similar compounds, demonstrating the versatility and industrial applicability of this chemical group (Putrawan & Soerawidjaja, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTTVGCBBDITAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325880 | |
| Record name | ethyl 2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethylnicotinate | |
CAS RN |
1721-13-7 | |
| Record name | 1721-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)




